molecular formula C12H16BrNO2 B1438938 3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine CAS No. 1154004-62-2

3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine

Cat. No. B1438938
M. Wt: 286.16 g/mol
InChI Key: PFIMMVXCGITHMW-UHFFFAOYSA-N
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Description

“3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine” is a complex organic compound. It contains a benzylamine group, which is an aromatic ring with an amine (-NH2) group attached. It also has methoxy (-OCH3) groups and a cyclopropylmethoxy group attached to the benzene ring, as well as a bromine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the various groups on the benzene ring. The bromine atom, methoxy groups, and cyclopropylmethoxy group would all contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amine and methoxy groups could affect its solubility, while the bromine atom could affect its reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Photochemical Synthesis: The compound has been used in the photochemical synthesis of the crinine ring system, demonstrating its utility in complex organic synthesis (Kametani, Kohno, Shibuya, & Fukumoto, 1971).
  • Formation of Heterocyclic Compounds: It also plays a role in the formation of heterocyclic compounds, contributing to the diverse field of heterocyclic chemistry (Kametani, Kohno, Shibuya, & Fukumoto, 1971).

Applications in Photodynamic Therapy

  • Photosensitizer in Cancer Treatment: This compound has been studied for its role as a photosensitizer in photodynamic therapy, particularly in treating cancer, due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Potential

  • Screening for Antitumor Activity: Derivatives of this compound have been synthesized and screened for in vitro antitumor activity, highlighting its potential as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Antimicrobial Properties

  • Antibacterial Activity: Bromophenol derivatives, similar in structure to 3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine, have shown antimicrobial properties, indicating potential applications in this field (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Radical Scavenging Activity

  • Antioxidant Potential: Some nitrogen-containing bromophenols, structurally related to this compound, exhibit potent scavenging activity against radicals, suggesting antioxidant capabilities (Li, Li, Gloer, & Wang, 2012).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it is intended to be used as a drug .

properties

IUPAC Name

[3-bromo-4-(cyclopropylmethoxy)-5-methoxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-15-11-5-9(6-14)4-10(13)12(11)16-7-8-2-3-8/h4-5,8H,2-3,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIMMVXCGITHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN)Br)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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